N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 (Technical Grade)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

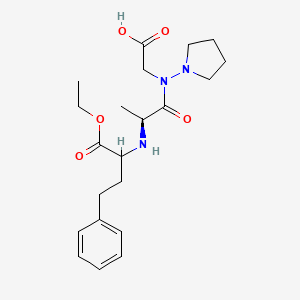

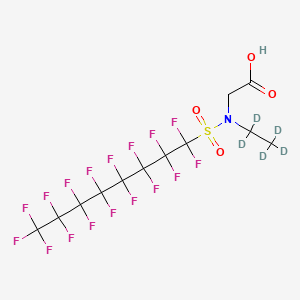

Le N-Éthyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 (Grade Technique) est un composé chimique spécialisé ayant la formule moléculaire C12H8F17NO4S et un poids moléculaire de 590,27. Ce composé se caractérise par la présence d’une chaîne octane perfluorée, ce qui lui confère des propriétés chimiques et physiques uniques. Il est couramment utilisé dans diverses applications de recherche scientifique en raison de sa stabilité et de sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-Éthyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 implique généralement la réaction du fluorure de perfluoro-1-octanesulfonyle avec de l’éthylamine, suivie de l’introduction d’un groupe glycine. Les conditions de réaction nécessitent souvent des températures contrôlées et l’utilisation de solvants spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des réacteurs chimiques à grande échelle dans lesquels les réactifs sont combinés dans des conditions optimisées. Le processus peut inclure des étapes telles que la distillation, la cristallisation et la purification pour atteindre la qualité de qualité technique requise pour la recherche et les applications industrielles.

Analyse Des Réactions Chimiques

Types de réactions

Le N-Éthyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation d’acides sulfoniques ou d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonyle en groupe sulfinyle ou sulfure.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où la chaîne perfluorée peut être remplacée par d’autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles comme le méthylate de sodium. Les conditions de réaction impliquent généralement des températures, des pressions et des solvants spécifiques pour faciliter les transformations souhaitées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire de l’acide perfluorooctanesulfonique, tandis que les réactions de substitution peuvent produire une variété de dérivés fonctionnalisés.

Applications de recherche scientifique

Le N-Éthyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 est utilisé dans un large éventail d’applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif en synthèse organique et comme standard en chimie analytique.

Biologie : Le composé est utilisé dans des études liées à la bioaccumulation et à la transformation dans les systèmes environnementaux.

Médecine : La recherche impliquant ce composé inclut son utilisation potentielle dans le développement de médicaments et la pharmacocinétique.

Industrie : Il est utilisé dans la production de matériaux spécialisés et comme tensioactif dans divers procédés industriels.

Applications De Recherche Scientifique

N-Ethyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 is utilized in a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is employed in studies related to bioaccumulation and transformation in environmental systems.

Medicine: Research involving this compound includes its potential use in drug development and pharmacokinetics.

Industry: It is used in the production of specialized materials and as a surfactant in various industrial processes.

Mécanisme D'action

Le mécanisme d’action du N-Éthyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 implique son interaction avec des cibles moléculaires par le biais de sa chaîne perfluorée et de son groupe sulfonyle. Ces interactions peuvent affecter diverses voies biochimiques, conduisant à des effets biologiques spécifiques. La stabilité et la réactivité du composé en font un outil précieux pour l’étude de ces mécanismes.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-Éthyl-N-(perfluoro-1-octanesulfonyl) Glycine

- Acide N-Éthylperfluorooctanesulfonamidoacétique

- N-Éthylperfluorooctanesulfonamidoacétate

Unicité

Le N-Éthyl-N-(perfluoro-1-octanesulfonyl) Glycine-d5 est unique en raison de la présence d’atomes de deutérium (d5), qui améliorent sa stabilité et le rendent particulièrement utile dans les études de marquage isotopique. Cela le distingue d’autres composés similaires qui ne contiennent pas de deutérium.

Propriétés

Numéro CAS |

1265205-97-7 |

|---|---|

Formule moléculaire |

C12H8F17NO4S |

Poids moléculaire |

590.27 g/mol |

Nom IUPAC |

2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(1,1,2,2,2-pentadeuterioethyl)amino]acetic acid |

InChI |

InChI=1S/C12H8F17NO4S/c1-2-30(3-4(31)32)35(33,34)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-3H2,1H3,(H,31,32)/i1D3,2D2 |

Clé InChI |

CKRXVVGETMYFIO-ZBJDZAJPSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

SMILES canonique |

CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12300451.png)

![(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 9H-xanthene-9-carboxylate;bromide](/img/structure/B12300452.png)

![5,13-bis(4-hydroxyphenyl)-7-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12300473.png)

![8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-8H-pyrido[4,3-d]pyrimidin-5-one;hydrochloride](/img/structure/B12300518.png)